N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-31(28,29)17-10-8-15(9-11-17)13-20(27)26(14-16-5-2-3-12-24-16)22-25-21-18(23)6-4-7-19(21)30-22/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJALKVRTEGPKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process may start with the formation of the benzothiazole ring, followed by the introduction of the chloro and methanesulfonyl groups. The final step usually involves the acylation of the pyridin-2-ylmethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methanesulfonyl group.
Reduction: Reduction reactions could target the nitro group if present in derivatives.
Substitution: The chloro group on the benzothiazole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the chloro position.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds with benzothiazole moieties have shown significant anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells, making them valuable in cancer therapy .
- A study demonstrated that derivatives of benzothiazole exhibit cytotoxic effects against various human cancer cell lines, including colon and breast cancer .
- Antibacterial and Antifungal Properties :
- Antiinflammatory Effects :
Biological Mechanisms
The compound's mechanism of action involves selective binding to specific molecular targets within biological systems. This interaction can modulate cellular signaling pathways, leading to significant changes in metabolic processes. For instance, studies have shown that related compounds can inhibit key enzymes involved in tumor progression and inflammation .
Table 1: Biological Activities of Related Compounds
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Properties :
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with proteins, enzymes, or DNA, leading to various biological effects. The methanesulfonyl group might enhance its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a) N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate ()
- Structure : Shares the 4-chloro-benzothiazole core and acetamide backbone but differs in substituents (3-methylphenyl vs. 4-methanesulfonylphenyl and pyridinylmethyl).
- Biological Activity : Exhibits anticancer, antibacterial, and antifungal properties. The methyl group on the phenyl ring may contribute to hydrophobic interactions in target binding .
- Crystallography : The dihedral angle between benzothiazole and phenyl rings is 79.3°, with hydrogen bonding (O–H⋯N/O) and π–π stacking stabilizing the crystal lattice .
b) N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) ()
- Structure : Features a benzothiazole core and acetamide group but replaces the chloro and aryl substituents with a 4-methylpiperazine moiety.
- Synthesis : Prepared via coupling of N-benzothiazol-2-yl-2-chloroacetamide with N-methylpiperazine, yielding a polar tertiary amine group that enhances solubility .
c) 2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide ()
- Structure : Contains a thiazole-pyridine hybrid and methoxyphenyl group instead of benzothiazole and methanesulfonylphenyl.
d) Acetamides with 1,3,4-Oxadiazole Moieties ()
- Structure : Combines acetamide with oxadiazole-thioether groups and chlorophenylpyrimidine substituents.
- Synthesis : Utilizes 2-chloroacetamide coupling with heterocyclic thiols, a method applicable to the target compound’s derivatives .
Physicochemical and Crystallographic Properties
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide is a compound of significant interest due to its potential biological activities. This article explores the compound's structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
This compound belongs to a class of benzothiazole derivatives, which are known for their diverse biological activities. The presence of the benzothiazole moiety is crucial, as it is associated with various pharmacological effects including anticancer and antimicrobial properties.
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation .
Antimicrobial Activity
The compound has shown promising results against a range of microbial pathogens:
- Antibacterial and antifungal effects have been reported, with some studies highlighting its efficacy against resistant strains of bacteria and fungi . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
Research has also pointed to the anti-inflammatory potential of benzothiazole derivatives:
- Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages was observed, indicating that these compounds may modulate inflammatory responses by inhibiting iNOS and COX-2 expression .
Table 1: Summary of Biological Activities
Notable Research Studies
- Study on Anticancer Activity : A study published in 2011 highlighted the anticancer properties of benzothiazole derivatives, showing significant cytotoxicity against human cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Evaluation : Research conducted in 2022 evaluated various benzothiazole compounds for their antibacterial and antifungal activities, noting that modifications to the benzothiazole structure enhanced efficacy against specific pathogens .
- Inflammation Modulation : A recent investigation into the anti-inflammatory effects demonstrated that certain derivatives effectively inhibited the expression of inflammatory markers in cellular models, suggesting a potential therapeutic application in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide?
- Methodology : The compound is synthesized via multi-step organic reactions. A typical approach involves:
Amide coupling : Reacting 4-chloro-1,3-benzothiazol-2-amine with activated carboxylic acid derivatives (e.g., using 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide HCl as a coupling agent in dichloromethane at controlled temperatures) .
Functional group introduction : Methanesulfonyl and pyridylmethyl groups are introduced via nucleophilic substitution or alkylation under reflux conditions .
Purification : Crude products are purified via recrystallization (e.g., ethanol slow evaporation) or chromatography .
- Key Parameters : Temperature (<273 K during coupling), solvent choice (dichloromethane, ethanol), and stoichiometric ratios significantly impact yield (up to 91% reported for analogous compounds) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques :
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and amide bond formation. IR identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., O–H⋯N and π–π stacking in related benzothiazole acetamides) .
Q. What solvent systems are optimal for solubility assays of this compound?
- Experimental Design :
- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for initial stock solutions due to high solubility of sulfonamide and benzothiazole moieties .
- Aqueous buffers : Solubility in phosphate-buffered saline (PBS) at physiological pH (7.4) should be tested with <1% DMSO to avoid cytotoxicity in biological assays .
Advanced Research Questions
Q. How can reaction yields be optimized for the methanesulfonylphenyl incorporation step?
- Controlled Variables :
- Temperature : Elevated temperatures (40–60°C) improve sulfonylation kinetics but may degrade heat-sensitive intermediates .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) enhances nucleophilic substitution efficiency in dichloromethane .
- Monitoring : Thin-layer chromatography (TLC) at 30-minute intervals ensures reaction completion before quenching .
Q. How to resolve contradictions in biological activity data across different assay models?
- Case Study : If antibacterial activity varies between Gram-positive and Gram-negative models:
Mechanistic Profiling : Test compound interactions with bacterial enzymes (e.g., dihydrofolate reductase) via enzyme inhibition assays .
Membrane Permeability : Use fluorescence-based assays (e.g., ethidium bromide uptake) to assess penetration differences across bacterial membranes .
Metabolomics : Compare bacterial metabolic responses via LC-MS to identify pathway-specific effects .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- Methods :
Docking Studies : Molecular docking (AutoDock Vina) into target proteins (e.g., kinase domains) identifies key binding residues influenced by the chloro-benzothiazole and methanesulfonyl groups .
QSAR Modeling : Build regression models using descriptors like LogP, polar surface area, and H-bond donors/acceptors to correlate with bioactivity data from analogous compounds .
MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS to validate docking predictions .
Q. How to address crystallinity challenges during formulation for in vivo studies?
- Approaches :
- Polymorph Screening : Use solvent-antisolvent crystallization (e.g., ethanol/water) to isolate stable polymorphs .
- Amorphization : Ball-mill the compound with polymers (e.g., PVP-VA64) to enhance bioavailability .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and recrystallization tendencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
